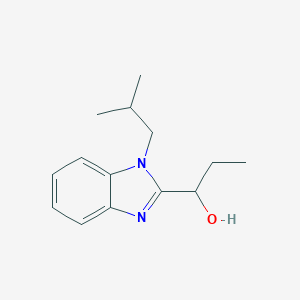
1-(1-isobutyl-1H-benzimidazol-2-yl)-1-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-isobutyl-1H-benzimidazol-2-yl)-1-propanol, also known as IBP, is a chemical compound with potential applications in scientific research. It is a benzimidazole derivative that has been synthesized and studied for its biological activity. In
Aplicaciones Científicas De Investigación
1-(1-isobutyl-1H-benzimidazol-2-yl)-1-propanol has been studied for its potential use as a therapeutic agent in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. 1-(1-isobutyl-1H-benzimidazol-2-yl)-1-propanol has been found to inhibit the replication of the hepatitis C virus and the human immunodeficiency virus (HIV). It has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumors.
Mecanismo De Acción
The mechanism of action of 1-(1-isobutyl-1H-benzimidazol-2-yl)-1-propanol is not fully understood. However, it has been proposed that 1-(1-isobutyl-1H-benzimidazol-2-yl)-1-propanol inhibits the activity of certain enzymes that are involved in viral replication and cancer cell growth. 1-(1-isobutyl-1H-benzimidazol-2-yl)-1-propanol has also been shown to modulate the immune system and reduce inflammation.
Biochemical and Physiological Effects:
1-(1-isobutyl-1H-benzimidazol-2-yl)-1-propanol has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the production of inflammatory cytokines and reduce the activation of immune cells. 1-(1-isobutyl-1H-benzimidazol-2-yl)-1-propanol has also been shown to reduce the expression of certain genes that are involved in cancer cell growth and proliferation. In addition, 1-(1-isobutyl-1H-benzimidazol-2-yl)-1-propanol has been found to have antioxidant properties and protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-(1-isobutyl-1H-benzimidazol-2-yl)-1-propanol is its potential as a therapeutic agent for various diseases. Its anti-inflammatory, anti-cancer, and anti-viral properties make it a promising candidate for drug development. However, one limitation of 1-(1-isobutyl-1H-benzimidazol-2-yl)-1-propanol is its low solubility in aqueous solutions, which can make it difficult to work with in lab experiments. In addition, further research is needed to fully understand the mechanism of action of 1-(1-isobutyl-1H-benzimidazol-2-yl)-1-propanol and its potential side effects.
Direcciones Futuras
Future research on 1-(1-isobutyl-1H-benzimidazol-2-yl)-1-propanol could focus on its potential use as a therapeutic agent in specific diseases, such as cancer and viral infections. Studies could also investigate the development of more soluble derivatives of 1-(1-isobutyl-1H-benzimidazol-2-yl)-1-propanol that could be used in lab experiments. In addition, further research is needed to fully understand the mechanism of action of 1-(1-isobutyl-1H-benzimidazol-2-yl)-1-propanol and its potential side effects. Overall, 1-(1-isobutyl-1H-benzimidazol-2-yl)-1-propanol is a promising compound with potential applications in scientific research and drug development.
Métodos De Síntesis
The synthesis of 1-(1-isobutyl-1H-benzimidazol-2-yl)-1-propanol involves the reaction of 1-(2-bromoethyl)-2-isobutylbenzimidazole with 1-propanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions and the product is purified by column chromatography. The yield of 1-(1-isobutyl-1H-benzimidazol-2-yl)-1-propanol is typically around 50-60%.
Propiedades
Nombre del producto |
1-(1-isobutyl-1H-benzimidazol-2-yl)-1-propanol |
|---|---|
Fórmula molecular |
C14H20N2O |
Peso molecular |
232.32 g/mol |
Nombre IUPAC |
1-[1-(2-methylpropyl)benzimidazol-2-yl]propan-1-ol |
InChI |
InChI=1S/C14H20N2O/c1-4-13(17)14-15-11-7-5-6-8-12(11)16(14)9-10(2)3/h5-8,10,13,17H,4,9H2,1-3H3 |
Clave InChI |
BFHBHANBTOZKHS-UHFFFAOYSA-N |
SMILES |
CCC(C1=NC2=CC=CC=C2N1CC(C)C)O |
SMILES canónico |
CCC(C1=NC2=CC=CC=C2N1CC(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



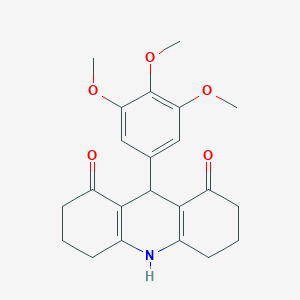
![1-ethyl-3-[1-(4-oxocyclohexa-2,5-dien-1-ylidene)ethylamino]thiourea](/img/structure/B255937.png)
![2-[(2,6-Dimethoxybenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B255939.png)
![6-Methoxy-2-methyl-3-[(4-methylpiperazino)methyl]-4-quinolinol](/img/structure/B255940.png)
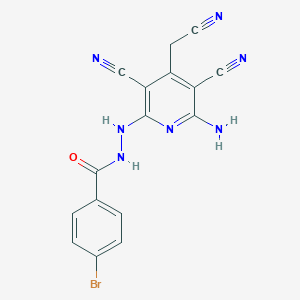
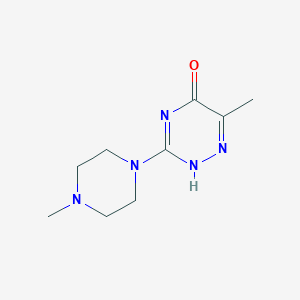
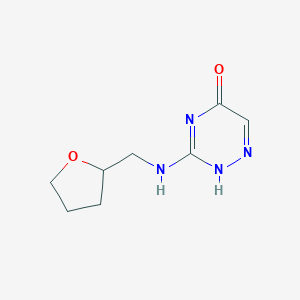
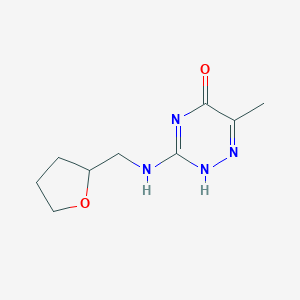
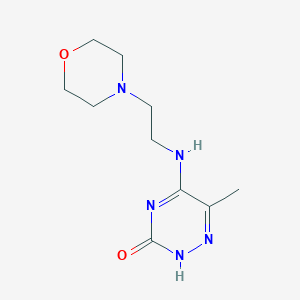
![5-[(3-methoxypropyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B255952.png)
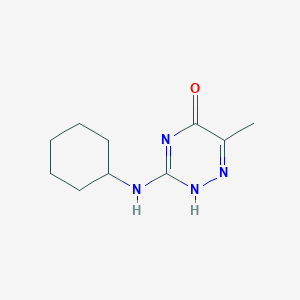
![hexyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]butanoate](/img/structure/B255956.png)
![(2Z)-2-(2-chloro-6-fluorobenzylidene)-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B255958.png)
![6-amino-5-[2-(4-morpholinyl)ethyl]-5H-pyrrolo[2,3-b]pyrazine-2,3,7-tricarbonitrile](/img/structure/B255960.png)